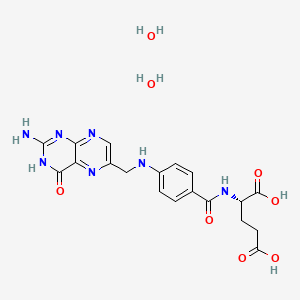
Folic acid dihydrate
Übersicht
Beschreibung
Folic acid dihydrate, also known as Vitamin B9, is a B-complex vitamin necessary for the body to produce red blood cells . It is used to form non-covalent complexes with polyethylenimine and finds application in gene therapy . It is a water-soluble vitamin .
Synthesis Analysis
Folic acid can be analyzed using various methods such as microbial, biological, chemical, and chromatographic methods . A study has developed a simple extraction method for analyzing the folic acid content using HPLC equipped with a variable wavelength detector .Molecular Structure Analysis
The crystal and molecular structure of folic acid dihydrate has been determined by x-ray diffraction . Folic acid is in an extended conformation with the pteridine ring in the keto form. The C (4) oxygen and N (10) atoms are on the same side of the molecule, hydrogen-bonded to the same water .Chemical Reactions Analysis
Folic acid is involved in many critical cellular pathways dependent on folate as a one-carbon source, including DNA, RNA, and protein methylation, as well as DNA synthesis and maintenance .Physical And Chemical Properties Analysis
Folic acid dihydrate is a yellow to orange crystalline powder . It has a density of 0.41 g/mL (Tapped) .Wissenschaftliche Forschungsanwendungen
Crystallography and Material Science
Folic acid dihydrate has been extensively studied in the field of crystallography . The structure of folic acid dihydrate has been investigated in the solid state by means of a synergistic approach combining Raman spectroscopy, X-ray powder diffraction, and cutting-edge calculation methods . This research has led to the discovery of a new crystalline form .
Preparation of Amorphous Multicomponent Materials and Salts
Folic acid dihydrate has been used in the preparation, via solvent-free methods, of amorphous multicomponent materials and salts . These materials and salts were prepared by reacting folic acid with LiOH, NaOH, Na2CO3, and Ca(OH)2 .
Gene Therapy
Folic acid dihydrate is used to form non-covalent complexes with polyethylenimine . It is used for the delivery of genes, which finds application in gene therapy .
Production of Red Blood Cells
Folic acid dihydrate is a B-complex vitamin, which is necessary for the body to produce red blood cells .
Improvement of Glycemic Control and Insulin Resistance
Folic acid supplementation has been found to reduce plasma concentrations of homocysteine and improve glycemic control, insulin resistance, and vitamin B12 in those with Type 2 Diabetes Mellitus (T2DM) who consume high doses of metformin .
Coordination of Metal Cations
The dicarboxylic acid side chain of folic acid dihydrate occurs in a bent conformation, helping explain the ability of folate derivatives to coordinate metal cations .
Wirkmechanismus
Target of Action
Folic acid dihydrate primarily targets the Folate Receptor (FR) . The FR is essential for intracellular transport of folic acid, a vital enzymatic cofactor required for cell survival and growth . The receptor exists in four isoforms termed as α, β, γ, and δ, each having variable affinity for folate ligand and exhibit differential expression in normal tissues .
Mode of Action
Folic acid dihydrate interacts with its targets, the Folate Receptors, to facilitate the uptake and endocytic transport of various forms of the B-vitamin, folic acid . The Folate Receptor family plays a crucial role in the uptake of folic acid, which plays a key role in the synthesis of RNA and DNA, aids epigenetic processes, and is also involved in cellular proliferation and survival .
Biochemical Pathways
Folic acid dihydrate is involved in a complex biochemical pathway known as one-carbon metabolism . This pathway is crucial for the synthesis of fundamental biomolecules like DNA, RNA, and specific amino acids, and encompasses several intricate steps . Folic acid initiates this pathway, which is required for de novo synthesis of nucleic acids and amino acids . More specifically, folic acid is required by the body for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .
Pharmacokinetics
The pharmacokinetics of folic acid dihydrate involves its absorption, distribution, metabolism, and excretion (ADME). Generally, drug-like molecules possess physicochemical properties that might enable them to become a drug should a disease-modifying receptor be identified .
Result of Action
The molecular and cellular effects of folic acid dihydrate’s action are significant. Folic acid is necessary for formation of a number of coenzymes in many metabolic systems, particularly for purine and pyrimidine synthesis; required for nucleoprotein synthesis and maintenance in erythropoiesis . Furthermore, folic acid plays a vital role in various intracellular reactions, being involved in the synthesis of deoxyribonucleic acid (DNA), by participating in the synthesis of purine and pyrimidine bases, and in the conversion of homocysteine to methionine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of folic acid dihydrate. For instance, the complexity of folate metabolism stems from the large number of possible coenzymes: up to 150 forms (vitamers) could exist within the cell. This arises from variation in the oxidation status of the pteridine ring, type of one-carbon adduct, and number of conjugated glutamic acid residues . Moreover, the main risk factors involved in the etiology of certain conditions are represented by the triad of bacterial factors, dietary habits, and environmental factors .
Safety and Hazards
Folic acid dihydrate should not be released into the environment . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O6.2H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);2*1H2/t12-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYNNYOEHBJUQP-LTCKWSDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20273931 | |
| Record name | Folic acid dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20273931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Folic acid dihydrate | |
CAS RN |
75708-92-8 | |
| Record name | Folic acid dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075708928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Folic acid dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20273931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOLIC ACID DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S1T5C0JZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of folic acid dihydrate influence its ability to bind to enzymes like dihydrofolate reductase?
A: The crystal structure of folic acid dihydrate reveals a specific conformation where the pteridine ring exists in the keto form. Interestingly, this conformation differs significantly from the orientation observed when methotrexate, a folate analog, binds to dihydrofolate reductase. [] This suggests that conformational changes might be necessary for folic acid to interact with its target enzymes. Further research on the binding dynamics could shed light on the specific interactions governing this process.
Q2: What is the significance of the three-dimensional hydrogen bond network observed in the crystal structure of folic acid dihydrate?
A: The crystal structure of folic acid dihydrate is stabilized by a complex network of hydrogen bonds. [, ] This network not only dictates the arrangement of molecules within the crystal lattice but also contributes to the compound's stability in the solid state. Furthermore, the bent conformation of the dicarboxylic acid side chain, influenced by this hydrogen bonding, suggests its potential role in coordinating metal cations. [] This insight opens avenues for exploring the interactions of folic acid with metal ions in biological systems.
Q3: Can the solubility and bioavailability of folic acid be improved?
A: The limitations of low aqueous solubility and bioavailability associated with many active pharmaceutical ingredients, including curcumin, have prompted research into alternative solid-state forms. [] One promising approach involves the formation of co-amorphous mixtures. Studies have shown that folic acid dihydrate can form such mixtures with curcumin, leading to a significant increase in the dissolution rate of curcumin. [] This finding highlights the potential of utilizing co-amorphous forms of folic acid dihydrate to enhance the bioavailability of poorly soluble drugs, thus improving their therapeutic efficacy.
Q4: Are there alternative solid forms of folic acid, and how do their properties compare to the dihydrate form?
A: Researchers have successfully prepared amorphous multicomponent materials and salts of folic acid by reacting folic acid dihydrate with various compounds like LiOH, NaOH, Na2CO3, and Ca(OH)2 using solvent-free methods. [] This has allowed for the comparison of intrinsic dissolution rates between the native vitamin and these new forms. Characterization techniques such as X-ray powder diffraction, thermogravimetric analysis, and differential scanning calorimetry have been employed to understand the properties of these alternative forms, providing valuable insights for pharmaceutical applications. []
Q5: How can folic acid dihydrate be used in the development of targeted radiopharmaceuticals?
A: Studies have demonstrated the feasibility of radiolabeling a DTPA-folate conjugate with Technetium-99m ((99m)Tc) to create a potential folate-receptor-targeted radiopharmaceutical. [] The resulting [(99m)Tc]DTPA-folate exhibited promising tumor uptake in mice, comparable to the previously studied [(111)In]DTPA-folate. [] This research indicates the potential of using folic acid-based conjugates for targeted imaging and therapy, particularly for cancers overexpressing the folate receptor.
Q6: What analytical techniques are crucial for the study of folic acid dihydrate?
A: A combination of experimental and computational techniques is crucial for a comprehensive understanding of folic acid dihydrate. X-ray powder diffraction is essential for determining the crystal structure and identifying different polymorphs. [, ] Raman spectroscopy, complemented by density functional theory calculations, provides insights into vibrational modes and molecular interactions. [] These spectroscopic data, combined with computational modeling, contribute to a more complete picture of folic acid dihydrate's behavior in various environments.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



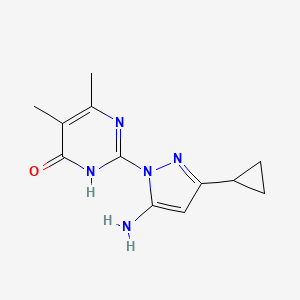
![(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B1450824.png)
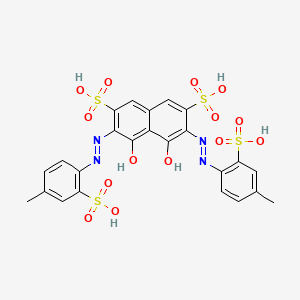
![2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B1450826.png)
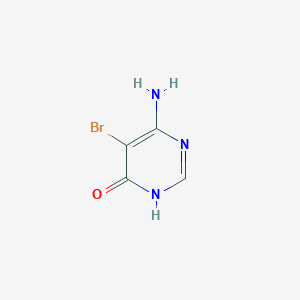
![1-[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B1450831.png)
![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenol](/img/structure/B1450832.png)
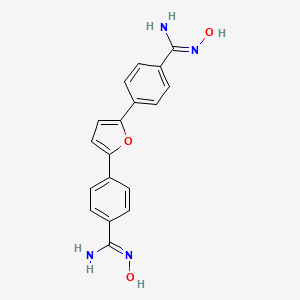

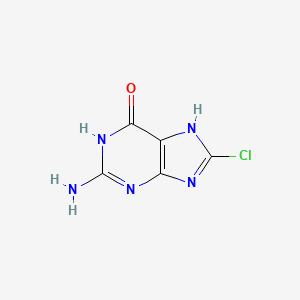
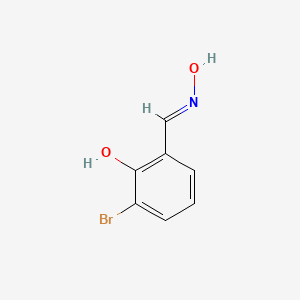

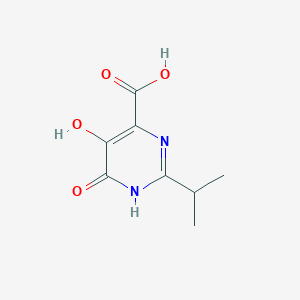
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1450840.png)